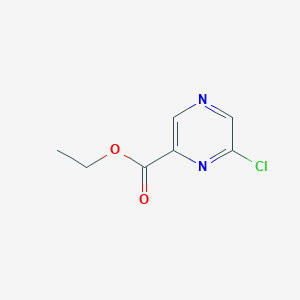

Ethyl 6-chloropyrazine-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 6-chloropyrazine-2-carboxylate is a chemical compound with the CAS Number: 161611-46-7 . It has a molecular weight of 186.6 . The IUPAC name for this compound is ethyl 6-chloropyrazine-2-carboxylate .

Molecular Structure Analysis

The InChI code for Ethyl 6-chloropyrazine-2-carboxylate is 1S/C7H7ClN2O2/c1-2-12-7(11)5-3-9-4-6(8)10-5/h3-4H,2H2,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

Ethyl 6-chloropyrazine-2-carboxylate is a liquid at room temperature . It should be stored in a refrigerator . .Aplicaciones Científicas De Investigación

Pharmaceutical Research

Ethyl 6-chloropyrazine-2-carboxylate is a valuable intermediate in pharmaceutical research. Its structure allows for the synthesis of various pyrazine derivatives, which are crucial in developing new medications. For instance, it can be used to create compounds with potential antipsychotic and antidepressant effects due to its ability to interact with central nervous system receptors .

Material Science

In material science, this compound serves as a precursor for the synthesis of advanced materials. Its chloropyrazine moiety can be incorporated into polymers to enhance their thermal stability and mechanical properties, making them suitable for high-performance applications .

Agricultural Chemistry

Ethyl 6-chloropyrazine-2-carboxylate can be utilized to develop novel agrochemicals. Its chemical structure is conducive to creating pesticides and herbicides with improved efficacy and reduced environmental impact .

Organic Synthesis

This compound is a versatile building block in organic synthesis. It can undergo various chemical reactions, such as Suzuki coupling, to produce complex molecules with precise structural configurations, which are essential in synthetic chemistry .

Chemical Biology

In chemical biology, Ethyl 6-chloropyrazine-2-carboxylate is used to study protein-ligand interactions. It can be modified to produce probes that bind selectively to enzymes or receptors, aiding in understanding biological processes at the molecular level .

Analytical Chemistry

As an analytical standard, this compound helps in the development of analytical methods. It can be used to calibrate instruments or as a reference compound in mass spectrometry to identify and quantify related substances .

Environmental Science

Research in environmental science benefits from Ethyl 6-chloropyrazine-2-carboxylate as it can be used to synthesize tracers for environmental monitoring. These tracers help track the movement and transformation of pollutants in ecosystems .

Nanotechnology

Lastly, in nanotechnology, this compound contributes to the creation of nanoscale materials. Its reactive sites enable the formation of nanoparticles with potential applications in drug delivery, imaging, and sensors .

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s known that pyrazine derivatives, which include ethyl 6-chloropyrazine-2-carboxylate, have been found to exhibit a wide range of biological activities .

Mode of Action

It’s known that pyrazine derivatives can interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Pyrazine derivatives have been found to impact a variety of biological processes .

Pharmacokinetics

It’s known that the compound has high gi absorption and is bbb permeant .

Result of Action

Pyrazine derivatives have been found to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Action Environment

It’s known that the compound should be stored in a sealed container in a dry environment at 2-8°c .

Propiedades

IUPAC Name |

ethyl 6-chloropyrazine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-2-12-7(11)5-3-9-4-6(8)10-5/h3-4H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBIOIIDDANTAIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=CC(=N1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70597917 |

Source

|

| Record name | Ethyl 6-chloropyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-chloropyrazine-2-carboxylate | |

CAS RN |

161611-46-7 |

Source

|

| Record name | Ethyl 6-chloropyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B180712.png)

![(7-Chloro-2,3-dihydrofuro[2,3-c]pyridin-3-yl)methanol](/img/structure/B180735.png)